3-Methyl-4-nitrophenol

描述

RN given refers to parent cpd

Structure

3D Structure

属性

IUPAC Name |

3-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIZYNQECPTVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2666-76-4 (hydrochloride salt) | |

| Record name | 4-Nitro-3-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062535 | |

| Record name | 4-Nitro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Methyl-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | 3-Methyl-4-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2581-34-2 | |

| Record name | 3-Methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2581-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-3-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CC94832EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-nitrophenol: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-methyl-4-nitrophenol, a significant chemical intermediate and metabolite. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document covers its chemical and physical characteristics, spectroscopic data, synthesis and purification methods, and key biological activities, including its role as a metabolite of the insecticide fenitrothion (B1672510) and its endocrine-disrupting potential. Detailed experimental protocols for its synthesis, purification, and analysis are provided, along with visual representations of relevant chemical and biological pathways to facilitate a deeper understanding of its behavior and significance.

Chemical and Physical Properties

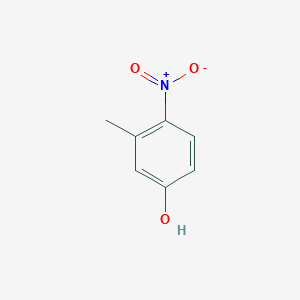

This compound, also known as 4-nitro-m-cresol, is a nitrophenol derivative with a methyl group at the meta-position relative to the hydroxyl group.[1][2] Its chemical structure and basic identifiers are presented below.

Table 1: Chemical Identifiers and Structure of this compound

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 4-Nitro-m-cresol, 4-Nitro-3-cresol, p-Nitro-m-cresol[3] |

| CAS Number | 2581-34-2[3] |

| Molecular Formula | C₇H₇NO₃[3] |

| Molecular Weight | 153.14 g/mol [3] |

| Chemical Structure |

|

The physical properties of this compound are summarized in the following table, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Yellowish to beige crystalline powder[4] |

| Melting Point | 128-130 °C[5] |

| Boiling Point | 200 °C (decomposes)[5] |

| Solubility in Water | 1.34 g/L[4] |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, chloroform, and benzene[5] |

| pKa | 7.39 ± 0.10 (Predicted) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data available.[5] |

| IR Spectrum | Infrared spectral data is available for the condensed phase.[6] |

| Mass Spectrum | Mass spectrometry data (electron ionization) is available.[7] |

Synthesis and Purification

The most common method for the synthesis of this compound is the nitrosation of m-cresol (B1676322) followed by oxidation.[8][9] A direct nitration of m-cresol is also possible but may lead to a mixture of isomers.[10]

Synthesis via Nitrosation and Oxidation of m-Cresol

This two-step method generally provides a good yield of the desired product.

Detailed Experimental Protocol: Synthesis

Materials:

-

m-Cresol

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Toluene (B28343) (for recrystallization)

Procedure:

-

Nitrosation: In a flask equipped with a stirrer and thermometer, a mixture of m-cresol and sulfuric acid in water is prepared and cooled to 0-5°C in an ice bath.[11]

-

A solution of sodium nitrite in water is added slowly to the m-cresol mixture while maintaining the temperature below 5°C.[11] The reaction mixture is stirred for an additional 30 minutes.

-

Oxidation: The resulting solution containing 4-nitroso-m-cresol is then slowly added to a pre-heated solution of nitric acid at 35-45°C.[11]

-

The reaction is maintained at this temperature for approximately 2 hours.[11]

-

Upon completion, the reaction mixture is cooled to 25°C, leading to the precipitation of crude this compound.[8]

-

The crude product is collected by filtration.

Detailed Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Toluene

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flask

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

The crude this compound is placed in an Erlenmeyer flask.

-

A minimal amount of hot toluene is added to dissolve the crude product completely with heating and stirring.[8]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

The hot solution is filtered by gravity to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.[12]

-

The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold toluene, and dried.[12]

Biological Activities and Pathways

Metabolite of Fenitrothion

This compound is a major metabolite of the organophosphorus insecticide fenitrothion.[13] The metabolic transformation involves the cleavage of the P-O-aryl bond.[8]

Anti-Androgenic Activity

This compound has been shown to exhibit anti-androgenic activity.[14] This activity can be assessed using a yeast-based androgen screen (YAS) assay.

Anti-androgenic compounds typically interfere with the androgen receptor (AR) signaling pathway. A simplified schematic of this pathway is presented below.

Detailed Experimental Protocol: Yeast Androgen Screen (YAS) Assay

This protocol provides a general framework for assessing the anti-androgenic activity of this compound.

Materials:

-

Genetically modified Saccharomyces cerevisiae strain co-expressing the human androgen receptor (hAR) and a reporter gene (e.g., lacZ).[15]

-

Appropriate yeast growth medium.

-

Testosterone or another androgen agonist as a positive control.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates.

-

Substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).[15]

-

Plate reader.

Procedure:

-

Yeast Culture Preparation: A fresh culture of the yeast reporter strain is grown overnight in the appropriate medium.[16]

-

Assay Setup: In a 96-well plate, the yeast culture is exposed to a serial dilution of this compound in the presence of a fixed concentration of an androgen agonist (e.g., testosterone).[16]

-

Control wells include yeast with medium only (negative control), yeast with the androgen agonist only (positive control), and yeast with the solvent used to dissolve the test compound.

-

Incubation: The plate is incubated at 30°C for 18-24 hours.[17]

-

Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured. For a lacZ reporter, the substrate CPRG is added, and the color change is quantified using a plate reader at the appropriate wavelength.[15]

-

Data Analysis: The anti-androgenic activity is determined by the reduction in the reporter gene signal in the presence of this compound compared to the positive control.

Microbial Degradation

Certain bacterial strains, such as Burkholderia sp., are capable of degrading this compound.[1] The degradation pathway involves the formation of intermediates like methylhydroquinone.[1]

Analytical Methodologies

Accurate quantification of this compound is essential for research and monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.

Detailed Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV detection at 270 nm.[18]

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Samples containing this compound are dissolved in the mobile phase or a compatible solvent. For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be necessary.[18]

-

Analysis: The prepared sample is injected into the HPLC system, and the chromatogram is recorded.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve prepared from standard solutions of known concentrations.

Detailed Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient is used to separate the analytes.

-

MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode.

Procedure:

-

Sample Preparation and Derivatization: For GC analysis, polar compounds like phenols are often derivatized to increase their volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[19] The sample is mixed with the derivatizing agent and heated to complete the reaction.

-

Analysis: The derivatized sample is injected into the GC-MS system.

-

Identification and Quantification: The compound is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard and a calibration curve.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the core properties of this compound. The information presented, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and biological activities, is intended to be a valuable resource for researchers and professionals. The inclusion of detailed experimental methodologies and visual representations of key pathways aims to facilitate a comprehensive understanding and practical application of this knowledge in a laboratory setting. As a compound with significant industrial and biological relevance, a thorough understanding of this compound is crucial for its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenol, 3-methyl-4-nitro- [webbook.nist.gov]

- 3. This compound | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [iris.who.int]

- 9. This compound [chembk.com]

- 10. mdpi.com [mdpi.com]

- 11. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. physics.emu.edu.tr [physics.emu.edu.tr]

- 14. Analysis of this compound, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Semantic Scholar [semanticscholar.org]

- 15. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 16. xenometrix.ch [xenometrix.ch]

- 17. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]

- 18. phmethods.net [phmethods.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to 3-Methyl-4-nitrophenol (CAS 2581-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitrophenol, also known as 4-nitro-m-cresol (PNMC), is a C-nitro compound of significant industrial and research interest.[1][2] With the CAS number 2581-34-2, this yellowish crystalline solid serves as a crucial intermediate in the synthesis of organophosphorus pesticides, most notably fenitrothion (B1672510).[3][4] Beyond its role in agrochemicals, it is recognized as a metabolite of fenitrothion, an environmental contaminant, and a compound with documented anti-androgenic activity, making it relevant for toxicological and endocrine research.[2][5][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical methodologies, and toxicological profile, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

Chemical and Physical Properties

This compound is a stable, solid organic compound characterized as a yellowish to beige crystalline powder.[1][2] It is very soluble in organic solvents like ethanol, ether, chloroform, and benzene, but only slightly soluble in cold water.[8]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₃ | [1][9] |

| Molecular Weight | 153.14 g/mol | [1][9] |

| Appearance | Yellowish to beige crystalline powder | [1][2] |

| Melting Point | 125-130 °C | [1][8] |

| Boiling Point | 200 °C (decomposes) | [1][8] |

| Flash Point | 110 °C | [1][8] |

| Density (estimate) | 1.274 g/cm³ | [1][8] |

| Water Solubility | 1.34 g/L | [1][2] |

| pKa | 7.39 ± 0.10 (Predicted) | [1] |

| Vapor Pressure | 0.000472 mmHg at 25°C | [1][8] |

Synthesis and Manufacturing

The primary route for synthesizing this compound is the nitration of m-cresol (B1676322). Direct nitration often leads to a mixture of ortho- and para-isomers, reducing the yield of the desired product.[4][10] To enhance selectivity for the para-position, industrial methods often involve protecting the hydroxyl group via esterification (e.g., forming a phosphate (B84403) ester) before nitration, followed by hydrolysis.[4][10] An alternative method involves a nitrosation-oxidation sequence.[2][11][12]

Experimental Protocol: Synthesis via Nitrosation-Oxidation

This protocol is based on a two-step method described for the preparation of this compound from m-cresol.[2][11]

Step 1: Nitrosation of m-Cresol

-

Prepare a solution of m-cresol in an appropriate solvent (e.g., isopropanol).[2]

-

Cool the reaction vessel to a temperature of 0 ± 3 °C.[11]

-

Slowly add a 15% hydrochloric acid solution, followed by the dropwise addition of a sodium nitrite (B80452) solution while maintaining the low temperature.[11]

-

After the addition is complete, stir the reaction mixture for a designated period to ensure the formation of 4-nitroso-m-cresol.

-

Isolate the intermediate 4-nitroso-m-cresol product, which is often unstable and should be handled with care.[4]

Step 2: Oxidation to this compound

-

Treat the isolated 4-nitroso-m-cresol with aqueous nitric acid (e.g., 38% concentration).[11]

-

Maintain the reaction temperature at approximately 40 ± 2 °C.[11]

-

Upon completion of the oxidation, the product, this compound, will precipitate.

-

Collect the solid product by filtration.

-

Wash the product with cold water to remove residual acid and other impurities.

-

Dry the final product under vacuum. This method can achieve yields of approximately 87%.[11]

Synthesis Workflow Visualization

The following diagram illustrates the key stages in the synthesis of this compound from m-cresol via the nitrosation-oxidation pathway.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a validated method for the sensitive quantification of this compound, particularly in biological matrices like urine, where it is measured as a biomarker for fenitrothion exposure.[6][13]

Experimental Protocol: HPLC Analysis in Urine

This protocol is adapted from a validated method for quantifying this compound in mice urine.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

-

Collect the urine sample.

-

To a known volume of urine, add an equal volume of ethyl acetate (B1210297).

-

Vortex the mixture vigorously to extract the analyte into the organic phase.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase for HPLC injection.

2. HPLC Conditions:

-

Column: Kromasil 100-5 C18 (15 cm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector set at 270 nm.[6]

-

Injection Volume: 20 µL.

-

Retention Time: Approximately 2.81 minutes under these conditions.[6]

3. Quantification:

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve. The limit of detection for this method was reported as 0.87 µg/mL.[6]

Metabolism and Toxicology

This compound is primarily of toxicological interest as a major metabolite of the insecticide fenitrothion.[5][6][14] It is also a known environmental contaminant found in diesel exhaust.[7] Studies have indicated its potential for genotoxicity and effects on the reproductive system.[3][7]

Toxicological Data Summary

| Parameter | Organism | Value | Reference(s) |

| Acute Oral LD50 | Rat (male) | 2,300 mg/kg | [3] |

| Acute Oral LD50 | Rat (female) | 1,200 mg/kg | [3] |

| Acute Fish Toxicity (LC50) | - | 9.8 mg/L | [3] |

| Acute Daphnia Toxicity (EC50) | Daphnia magna | 9.1 mg/L | [3] |

| Chronic Daphnia NOEC (21-day) | Daphnia magna | 0.78 mg/L (Reproduction) | [3] |

| Repeated Dose NOEL (Rat) | Rat | 100 mg/kg/day | [3] |

| Reproductive/Developmental NOEL | Rat | 300 mg/kg/day | [3] |

| Genotoxicity | In vitro/vivo | Positive in chromosomal aberration (in vitro) and micronucleus (in vivo) tests | [3] |

Microbial Biodegradation Pathway

While human metabolic pathways are not extensively detailed, the biodegradation of this compound has been characterized in soil bacteria. The bacterium Burkholderia sp. strain SJ98 can utilize this compound as its sole carbon and energy source.[15] The degradation is initiated by a monooxygenase that converts it to methyl-1,4-benzoquinone (MBQ), which is then reduced to methylhydroquinone (B43894) (MHQ) before subsequent ring cleavage.[15] This pathway is catalyzed by enzymes also responsible for degrading p-nitrophenol (PNP).[15]

References

- 1. Cas 2581-34-2,this compound | lookchem [lookchem.com]

- 2. This compound | 2581-34-2 [chemicalbook.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phmethods.net [phmethods.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chembk.com [chembk.com]

- 9. Phenol, 3-methyl-4-nitro- [webbook.nist.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. chembk.com [chembk.com]

- 12. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Biochemical Characterization of this compound Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

3-Methyl-4-nitrophenol chemical structure and synthesis

An In-depth Technical Guide to 3-Methyl-4-nitrophenol: Chemical Structure, Synthesis, and Applications

Introduction

This compound, also known as 4-nitro-m-cresol, is an important organic compound with the chemical formula C₇H₇NO₃.[1][2] It presents as needle-like or columnar yellow crystals.[3] This aromatic compound is a derivative of m-cresol (B1676322) and plays a crucial role as a key intermediate in the synthesis of various industrial and pharmaceutical chemicals.[3][4]

Its most notable application is in the production of organophosphorus pesticides, particularly Fenitrothion, a low-toxicity insecticide recommended by the World Health Organization for malaria vector control.[5][6] The compound also exhibits anti-androgenic activity, making it a subject of interest in drug development research.[4] This guide provides a detailed overview of its chemical structure, physical properties, established synthesis protocols, and its primary application as a chemical intermediate.

Chemical Structure and Properties

This compound consists of a benzene (B151609) ring substituted with a methyl group (-CH₃), a hydroxyl group (-OH), and a nitro group (-NO₂). The IUPAC name, this compound, specifies that the hydroxyl group is at position 1, the methyl group at position 3, and the nitro group at position 4 of the phenol (B47542) ring.[7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| Synonyms | 4-Nitro-m-cresol, 4-Nitro-3-methylphenol, p-Nitro-m-cresol | [1] |

| CAS Number | 2581-34-2 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [2][7] |

| Appearance | Yellowish to beige crystalline powder, needle-like crystals | [3][4] |

| Melting Point | 128-130 °C | [3] |

| Boiling Point | 200 °C (decomposes) | [3] |

| Flash Point | 110 °C | [3] |

| Solubility | Very soluble in ethanol, ether, chloroform, benzene; Insoluble in cold water. | [3] |

| Water solubility: 1.34 g/L | [8] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the nitration of m-cresol. However, direct nitration often leads to a mixture of isomers, including ortho- and para-nitro products, which necessitates difficult purification steps.[5][6] To achieve higher selectivity and yield, several methods have been developed. The most common industrial approaches are nitrosation followed by oxidation, and the nitration of a protected m-cresol derivative.

Key Synthesis Strategies

-

Direct Nitration : This method involves treating m-cresol with a nitrating agent like nitric acid. While straightforward, it suffers from low selectivity, producing significant amounts of 2-nitro and 6-nitro isomers alongside the desired 4-nitro product.[5]

-

Nitrosation Followed by Oxidation : This is a widely used industrial method that proceeds in two steps. First, m-cresol is reacted with a nitrosating agent (e.g., sodium nitrite (B80452) in an acidic medium) at a low temperature to form 4-nitroso-m-cresol. This intermediate is then oxidized, typically with nitric acid, to yield this compound with high selectivity.[3][9][10] Yields for this method are reported to be around 87%.[3]

-

Nitration of Protected m-Cresol : To prevent the formation of ortho-isomers, the hydroxyl group of m-cresol can be protected by converting it into an ester, such as an acetate (B1210297) or a phosphate.[5] For instance, m-cresol is first converted to tri-m-tolyl phosphate, which is then nitrated. The protecting group directs the nitration to the para position. The final step is hydrolysis under acidic conditions to yield this compound. This route can achieve an overall yield of 82-85%.[5]

Experimental Protocol: Nitrosation-Oxidation Method

This protocol is based on a common and high-yield industrial synthesis route.[3][10]

Materials:

-

m-Cresol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 15%)

-

Nitric acid (HNO₃, 38%)

-

Ice

-

Distilled water

Procedure:

-

Nitrosation:

-

A reaction vessel equipped with a stirrer and a thermometer is charged with 15% hydrochloric acid.

-

The acid is cooled to a temperature of 0 ± 3 °C using an ice bath.

-

A solution of m-cresol and sodium nitrite is prepared and added dropwise to the cold, stirred acid solution. The temperature must be strictly maintained within the 0 ± 3 °C range throughout the addition.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure the complete formation of the 4-nitroso-m-cresol intermediate, which precipitates from the solution.

-

-

Oxidation:

-

The resulting slurry containing the nitroso compound is carefully warmed.

-

38% nitric acid is added to the mixture.

-

The temperature is raised to and maintained at 40 ± 2 °C to initiate and sustain the oxidation reaction. Nitrogen oxides (NOx) will be evolved; ensure adequate ventilation and consider a scrubbing system (e.g., with sodium carbonate solution) for large-scale reactions.[8]

-

The reaction is held at this temperature until the oxidation is complete, typically for about 2 hours.

-

-

Isolation and Purification:

-

After the reaction is complete, the mixture is cooled to approximately 25 °C.[8]

-

The solid product, this compound, is collected by filtration.

-

The crude product is washed with cold water to remove residual acid and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent like an ethanol-water mixture or toluene (B28343) to obtain yellow, needle-like crystals of high purity.[8]

-

Application in Insecticide Synthesis

The primary industrial application of this compound is as a direct precursor in the manufacture of Fenitrothion, an organophosphate insecticide.[5] The synthesis involves the reaction of this compound with O,O-dimethyl phosphorochloridothioate. This reaction highlights the compound's importance in the agrochemical industry.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and established synthesis routes. While direct nitration of m-cresol is possible, methods involving a two-step nitrosation-oxidation pathway or the use of protecting groups offer superior selectivity and yield, making them preferable for industrial production. Its critical role in the synthesis of the widely used insecticide Fenitrothion underscores its importance in the agrochemical sector. Further research into its biological activities, such as its anti-androgenic properties, may open new avenues for its application in pharmaceuticals and drug development.

References

- 1. Phenol, 3-methyl-4-nitro- [webbook.nist.gov]

- 2. indiamart.com [indiamart.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 2581-34-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 10. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]

Environmental Fate of 3-Methyl-4-nitrophenol: A Technical Guide

An In-depth Examination of the Degradation Pathways, Environmental Persistence, and Ecotoxicological Profile of a Key Fenitrothion (B1672510) Metabolite.

This technical guide provides a comprehensive overview of the environmental fate and pathways of 3-methyl-4-nitrophenol (3M4NP), a primary and persistent degradation product of the organophosphorus insecticide fenitrothion.[1][2][3][4] 3M4NP is of significant environmental concern due to its potential toxicity and classification as an endocrine-disrupting chemical.[2][5] This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on its biodegradation, abiotic degradation, mobility, bioaccumulation, and ecotoxicity. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes governing the environmental behavior of this compound.

Physicochemical Properties and Abiotic Fate

This compound is a stable solid compound used as an intermediate in the synthesis of pesticides.[1] Its environmental distribution and persistence are influenced by its physicochemical properties and susceptibility to abiotic degradation processes.

Abiotic Degradation

The abiotic degradation of 3M4NP in the environment is primarily governed by photodegradation, although it is generally considered to be a slow process. The compound is stable to hydrolysis at environmentally relevant pH values.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 153.14 g/mol | [1] |

| Water Solubility | 13 mg/L at 25 °C | [1] |

| Vapor Pressure | 1.9 x 10⁻⁴ Pa at 25 °C | [1] |

| pKa | Not observed | [1] |

Table 2: Abiotic Degradation of this compound

| Degradation Process | Half-life/Degradation Rate | Conditions | Reference |

| Direct Photodegradation in Water | 1.35 years (estimated) | - | [1] |

| Hydrolysis | Stable | pH 4, 7, and 9 at 25 °C | [1] |

Biodegradation Pathways

The microbial breakdown of this compound is a critical process in its environmental detoxification. Several bacterial strains have been identified that can utilize 3M4NP as a sole source of carbon and energy.[3][6][7] Two primary biodegradation pathways have been proposed, distinguished by their initial enzymatic attacks and subsequent intermediates.

Pathway 1: Methylhydroquinone-mediated Degradation

One well-characterized pathway, observed in Burkholderia sp. strain SJ98, involves the initial monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ).[2][3] This is followed by the reduction of MBQ to methylhydroquinone (B43894) (MHQ), which then undergoes ring cleavage.[2][3] The key enzymes in this pathway are PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone (B44022) reductase (PnpB).[2][3]

Pathway 2: Catechol-mediated Degradation

An alternative pathway, reported in Ralstonia sp. SJ98, proposes the formation of catechol as a major intermediate.[6] In this pathway, the methyl group of 3M4NP is removed before the aromatic ring is cleaved.[2][6]

Table 3: Key Enzymes in this compound Biodegradation

| Enzyme | Function | Organism | Quantitative Data | Reference |

| PNP 4-monooxygenase (PnpA) | Catalyzes the monooxygenation of 3M4NP to MBQ. | Burkholderia sp. strain SJ98 | K | [2][3] |

| 1,4-benzoquinone reductase (PnpB) | Catalyzes the reduction of MBQ to MHQ. | Burkholderia sp. strain SJ98 | Enhances PnpA activity | [2][3] |

| Hydroquinone dioxygenase (PnpCD) | Involved in the lower pathway of 3M4NP catabolism. | Burkholderia sp. strain SJ98 | - | [2] |

| 4-hydroxymuconic semialdehyde dehydrogenase (PnpE) | Involved in the lower pathway of 3M4NP catabolism. | Burkholderia sp. strain SJ98 | - | [2] |

| Maleylacetate reductase (PnpF) | Involved in the lower pathway of 3M4NP catabolism. | Burkholderia sp. strain SJ98 | - | [2] |

Mobility and Bioaccumulation

The potential for this compound to move through different environmental compartments and accumulate in organisms is a key aspect of its environmental risk assessment.

Table 4: Mobility and Bioaccumulation of this compound

| Parameter | Value | Organism/System | Conditions | Reference |

| Bioconcentration Factor (BCF) | 5.2 - 31 | Carp | 6 weeks at 25 °C | [1] |

The low bioconcentration factor suggests that the potential for 3M4NP to bioaccumulate in aquatic organisms is low.[1]

Ecotoxicity

This compound exhibits moderate toxicity to a range of aquatic organisms. The available data on its acute and chronic effects are summarized below.

Table 5: Ecotoxicity of this compound

| Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Selenastrum capricornutum (Algae) | EC50 (biomass) | 8.6 | 72 hours | [1] |

| Selenastrum capricornutum (Algae) | NOEC | 5.8 | 72 hours | [1] |

| Daphnia magna (Water flea) | EC50 (immobilization) | 9.1 | 24 hours | [1] |

| Daphnia magna (Water flea) | LC50 (mortality) | 2.9 | 21 days | [1] |

| Daphnia magna (Water flea) | NOEC (reproduction) | 0.78 | 21 days | [1] |

| Fish (unspecified) | LC50 | 9.8 | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on the environmental fate of 3M4NP. Below are protocols for key experiments cited in the literature.

Biodegradation Studies with Burkholderia sp. Strain SJ98

Objective: To elucidate the biodegradation pathway of 3M4NP by Burkholderia sp. strain SJ98.

Methodology:

-

Cultivation: Burkholderia sp. strain SJ98 is grown in a mineral salts medium with 3M4NP as the sole carbon source.

-

Intermediate Identification:

-

Culture samples are periodically collected and centrifuged.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify metabolic intermediates.[2][3]

-

-

Enzyme Assays:

-

Crude cell extracts are prepared from 3M4NP-grown cells.

-

Enzyme activities (e.g., PNP 4-monooxygenase, 1,4-benzoquinone reductase) are assayed spectrophotometrically by monitoring the substrate disappearance or product formation at specific wavelengths.[2][3]

-

Kinetic parameters, such as K

m, are determined by measuring initial reaction rates at varying substrate concentrations.[2][3]

-

Analytical Methods for 3M4NP Quantification

Objective: To quantify the concentration of 3M4NP and its metabolites in environmental samples.

High-Performance Liquid Chromatography (HPLC) Method:

-

Instrumentation: Agilent 1200 system with a diode array detector.[2]

-

Column: Agilent ZORBAX Eclipse XDB-C18 column (250 mm × 4.6 mm, 5 μm particle size).[2]

-

Mobile Phase: A gradient of methanol (B129727) and 0.1% acetic acid in water.[2]

-

Flow Rate: 1.0 ml/min.[2]

-

Detection: Diode array detector at appropriate wavelengths for 3M4NP and its metabolites.[2]

-

Sample Preparation: Water samples can be directly injected after filtration. Soil and sediment samples require solvent extraction followed by a clean-up step.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of phenolic compounds.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless injection.

-

Temperature Program: A temperature gradient is optimized to achieve separation of the analytes.

-

MS Detection: Electron ionization (EI) with mass spectra acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Sample Preparation: Derivatization of 3M4NP and its hydroxylated metabolites may be necessary to improve their volatility and chromatographic behavior.

Conclusion

The environmental fate of this compound is complex, involving both slow abiotic degradation and more rapid microbial breakdown. The biodegradation of 3M4NP can proceed through at least two distinct pathways, leading to the complete mineralization of the compound. While its bioaccumulation potential appears to be low, 3M4NP exhibits moderate ecotoxicity to aquatic organisms, highlighting the importance of understanding its persistence and transformation in the environment. This technical guide provides a foundational understanding for researchers and professionals working to assess and mitigate the environmental risks associated with this fenitrothion metabolite. Further research is warranted to fully elucidate the diversity of microbial degradation pathways, the influence of environmental factors on degradation rates, and the potential for long-range transport and impact.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Frontiers | Biochemical Characterization of this compound Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 3. Biochemical Characterization of this compound Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the this compound degradation pathway and genes of Pseudomonas sp. strain TSN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-4-nitrophenol: A Key Metabolite of Fenitrothion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenitrothion (B1672510), a widely utilized organophosphorus insecticide, undergoes extensive metabolism in various organisms, leading to the formation of several metabolites. Among these, 3-methyl-4-nitrophenol (MNP) is a principal and toxicologically significant product. This technical guide provides a comprehensive overview of MNP as a metabolite of fenitrothion, focusing on its metabolic pathways, analytical determination, and toxicological implications. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their understanding of this critical compound.

Introduction

Fenitrothion, chemically known as O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, is a broad-spectrum insecticide used extensively in agriculture and public health programs.[1][2] Its efficacy is attributed to the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][3] However, the biotransformation of fenitrothion leads to metabolites that may possess their own toxicological profiles. This compound (MNP), also referred to as 4-nitro-m-cresol, is a major breakdown product of fenitrothion resulting from the cleavage of the P-O-aryl linkage.[4][5] Understanding the formation, detection, and biological activity of MNP is crucial for assessing the overall environmental and health impact of fenitrothion use. MNP itself has been noted for its potential genotoxicity and carcinogenicity, making its study a matter of public health concern.[6][7][8]

Metabolic Pathways of Fenitrothion to this compound

The metabolism of fenitrothion is a complex process involving multiple enzymatic reactions that vary across different organisms, including mammals, insects, plants, and microorganisms. The primary pathways leading to the formation of this compound involve hydrolysis.

In Mammals: In mammals, fenitrothion is primarily metabolized in the liver.[9] The metabolic fate involves several key steps, including oxidative desulfuration to form the more toxic fenitrooxon, and hydrolytic cleavage of the P-O-aryl bond, which yields this compound.[4][9] MNP can then be conjugated with glucuronic acid or sulfate (B86663) before excretion.[4]

In Plants: In plants such as tomatoes, fenitrothion is metabolized to MNP, which can then be conjugated with sugars like glucose and cellobiose (B7769950) to form NMC-β-glucoside and NMC cellobioside.[1][10] These conjugation reactions are a detoxification mechanism in plants.

In Microorganisms: Soil microorganisms, such as Fusarium and Bacillus species, and fungi like Cunninghamella elegans and Aspergillus niger, are capable of degrading fenitrothion.[4][7][11] These microorganisms can utilize fenitrothion as a source of carbon and energy, breaking it down into various metabolites, including MNP.[4][7]

Abiotic Degradation: Fenitrothion can also undergo abiotic degradation in the environment through hydrolysis and photolysis.[4] Hydrolysis is pH-dependent, with cleavage of the P-O-aryl linkage to form MNP being more prominent under alkaline conditions.[4] Photodegradation under sunlight can also contribute to the formation of MNP.[4]

Signaling Pathway Visualization

Caption: Metabolic pathway of fenitrothion leading to this compound and other metabolites.

Quantitative Data on this compound Formation

The formation of MNP has been quantified in various studies across different matrices. The following tables summarize key quantitative findings.

Table 1: MNP Levels in Human Urine Following Fenitrothion Exposure

| Population | Season | Sample Size (N) | Geometric Mean Total MNP (μg/g creatinine) | Reference |

| FNT Sprayers | Summer | 29 | 28.8 | [12] |

| FNT Sprayers | Winter | 9 | 8.6 | [12] |

| Controls | Summer | 17 | 3.1 | [12] |

| Controls | Winter | 29 | 2.3 | [12] |

Table 2: Fenitrothion and its Metabolites in Stored Wheat

| Compound | Concentration Range (ppm) | Recovery (%) | Analytical Method | Reference |

| Fenitrothion | 0.1 - 5.0 | >90 | FPD-GLC | [13][14] |

| Fenitrooxon | 0.1 - 5.0 | >90 | FPD-GLC | [13][14] |

| S-methyl fenitrothion | 0.1 - 5.0 | >90 | FPD-GLC | [13][14] |

| Demethyl fenitrothion | 0.1 - 5.0 | >90 | FPD-GLC | [13][14] |

| This compound | 0.1 - 5.0 | >90 | EC-GLC | [13][14] |

Table 3: Metabolism of Fenitrothion in Tomato Fruit

| Metabolite | % of Recovered 14C | Reference |

| Fenitrothion | 34.16 | [1][10] |

| S-methyl isomer | 1.28 | [1][10] |

| NMC-β-glucoside | 7.47 | [1][10] |

| NMC cellobioside | 15.07 | [1][10] |

Experimental Protocols for the Analysis of this compound

Accurate quantification of MNP is essential for exposure assessment and metabolic studies. Various analytical methods have been developed for its determination in different biological and environmental matrices.

Analysis of MNP in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive quantification of urinary MNP to assess fenitrothion exposure.[12]

Protocol:

-

Sample Preparation:

-

A 1 mL urine sample is taken.

-

For total MNP (free and conjugated), enzymatic hydrolysis is performed using β-glucuronidase/sulfatase.

-

For free MNP, this step is omitted.

-

-

Extraction:

-

The hydrolyzed (or unhydrolyzed) urine sample is acidified.

-

Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate.[6]

-

The organic layer is separated and evaporated to dryness.

-

-

Derivatization:

-

The residue is derivatized to a more volatile form suitable for GC analysis.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.

-

Separation is achieved on a suitable capillary column.

-

Quantification is performed using selected ion monitoring (SIM) mode.

-

Limit of Detection (LOD): 0.3 µg/L.[12]

-

Analysis of MNP in Stored Wheat by Gas-Liquid Chromatography (GLC)

This method is used for the determination of fenitrothion and its metabolites in stored grains.[13][14]

Protocol:

-

Extraction:

-

A representative sample of wheat is homogenized.

-

Extraction is carried out with an appropriate organic solvent system.

-

-

Cleanup:

-

The extract is cleaned up to remove interfering matrix components.

-

-

Analysis:

-

The cleaned-up extract is analyzed directly by Electron Capture-Gas-Liquid Chromatography (EC-GLC) for MNP.

-

Other fenitrothion metabolites are derivatized with diazoethane (B72472) and analyzed by Flame Photometric Detector-Gas-Liquid Chromatography (FPD-GLC).

-

Recoveries: >90% for fortification levels of 0.1 to 5.0 ppm.[13][14]

-

Analysis of MNP in Water by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

This method allows for the rapid and sensitive determination of MNP in water samples.[15][16]

Protocol:

-

Sample Preparation:

-

River water samples are filtered.

-

No preconcentration step is required for the reported sensitivity.

-

-

HPLC Analysis:

-

The filtered water sample is directly injected into a reversed-phase HPLC system.

-

Separation is achieved on a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[6]

-

Detection: An electrochemical detector is used for sensitive detection.

-

Limit of Detection (LOD): 0.05 to 0.14 ppb.[15]

-

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the analysis of this compound.

Toxicology of this compound

While the primary toxicity of fenitrothion is due to acetylcholinesterase inhibition by its oxon metabolite, MNP exhibits its own toxicological effects.

-

Genotoxicity: MNP has shown genotoxic effects in in vitro chromosomal aberration tests.[17]

-

Reproductive and Developmental Toxicity: In a preliminary study on rats, a no-observed-effect level (NOEL) for reproductive toxicity was determined to be 300 mg/kg/day.[17]

-

Repeated Dose Toxicity: The NOEL for 6-month repeated dose toxicity in rats was 500 ppm (30.7 mg/kg/day).[17]

-

Acute Toxicity: MNP is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[18]

The toxicological profile of MNP underscores the importance of monitoring its presence in biological and environmental systems as a key component of the overall risk assessment for fenitrothion.

Conclusion

This compound is a pivotal metabolite in the biotransformation and degradation of the insecticide fenitrothion. Its formation through various metabolic and abiotic pathways, coupled with its inherent toxicity, necessitates a thorough understanding for researchers, scientists, and professionals in drug development and environmental safety. The analytical methods detailed in this guide provide robust and sensitive means for the quantification of MNP, enabling accurate exposure assessment and further toxicological studies. The provided quantitative data and pathway diagrams serve as a valuable resource for future research in this area. Continued investigation into the metabolism and toxicity of MNP is essential for a comprehensive evaluation of the safety of fenitrothion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fenitrothion | C9H12NO5PS | CID 31200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fenitrothion (EHC 133, 1992) [inchem.org]

- 5. This compound | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phmethods.net [phmethods.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic fate of fenitrothion in liver, kidney and brain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of fenitrothion and conjugation of this compound in tomato plant (Lycopersicon esculentum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of an Insecticide Fenitrothion by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New analytical method for sensitive quantification of urinary this compound to assess fenitrothion exposure in general population and occupational sprayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Analysis of fenitrothion and metabolites in stored wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid and sensitive determination of 4-nitrophenol, this compound, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 18. fishersci.com [fishersci.com]

Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-methyl-4-nitrophenol. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

Compound Overview

This compound (also known as 4-nitro-m-cresol) is an organic compound with the chemical formula C₇H₇NO₃.[1][2] It presents as a yellowish to beige crystalline powder.[3] This compound is utilized as an intermediate in the synthesis of pesticides and in the preparation of phosphorothioamidate analogues as antimalarial agents.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | d | ~8.5 |

| H-5 | ~7.0 | dd | ~8.5, ~2.5 |

| H-6 | ~6.9 | d | ~2.5 |

| -OH | ~5.3 | br s | - |

| -CH₃ | ~2.5 | s | - |

Note: The exact chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration due to hydrogen bonding.[5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~160 |

| C-4 (C-NO₂) | ~140 |

| C-3 (C-CH₃) | ~135 |

| C-2 | ~126 |

| C-5 | ~120 |

| C-6 | ~115 |

| -CH₃ | ~20 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[6][7] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[7]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[7]

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured. To confirm the -OH peak, a "D₂O shake" can be performed, where a drop of deuterium (B1214612) oxide is added to the sample, causing the -OH proton signal to disappear from the spectrum.[5][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, nitro, and aromatic groups.

IR Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ stretch | 1350 - 1300 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium |

| C-O stretch | 1260 - 1000 | Strong |

| C-N stretch | 870 - 810 | Medium |

Note: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.[9]

Experimental Protocol for IR Spectroscopy

Sample Preparation: The sample can be prepared using one of the following methods:

-

KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[10] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The mass spectrum of this compound is typically obtained using electron ionization (EI).

| m/z | Assignment | Relative Intensity |

| 153 | [M]⁺ (Molecular ion) | High |

| 136 | [M - OH]⁺ | Moderate |

| 123 | [M - NO]⁺ | Low |

| 107 | [M - NO₂]⁺ | High |

| 77 | [C₆H₅]⁺ | Moderate |

Note: The molecular weight of this compound is 153.14 g/mol .[2][3]

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities.[1][11] In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a technique called electron ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, [M]⁺), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap). The separated ions are then detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the key spectral characteristics of this compound. For more in-depth analysis or specific applications, further specialized experiments may be required.

References

- 1. This compound | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 3-methyl-4-nitro- [webbook.nist.gov]

- 3. This compound | 2581-34-2 [chemicalbook.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Toxicological Profile of 3-Methyl-4-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitrophenol (3M4NP), a significant environmental contaminant and a primary degradation product of the insecticide fenitrothion, has garnered attention for its potential toxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of 3M4NP. It encompasses a detailed summary of its acute, sub-chronic, and chronic toxicity, as well as its genotoxic and reproductive effects. This document is intended to be a critical resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment, offering structured data, detailed experimental methodologies, and visual representations of toxicological pathways to facilitate a deeper understanding of the potential hazards associated with 3M4NP exposure.

Chemical and Physical Properties

This compound, also known as 4-nitro-m-cresol, is a nitroaromatic compound. It presents as a dark yellow powder and is used as an intermediate in the synthesis of pesticides.[1]

| Property | Value | Reference |

| CAS Number | 2581-34-2 | [1] |

| Molecular Formula | C7H7NO3 | [1] |

| Molecular Weight | 153.14 g/mol | [2] |

| Physical Description | Dark yellow powder | [1] |

| Water Solubility | 1.34 g/L | [3] |

Toxicological Data

The toxicological effects of this compound have been evaluated in various studies, focusing on acute toxicity, repeated dose toxicity, genotoxicity, and reproductive toxicity. The following tables summarize the key quantitative findings from these studies.

Table 1: Acute and Repeated Dose Toxicity of this compound

| Study Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat (Male) | Oral | LD50 | 2300 mg/kg | [4] |

| Acute Oral Toxicity | Rat (Female) | Oral | LD50 | 1200 mg/kg | [4] |

| 6-Month Repeated Dose Toxicity | Wistar Rat | Oral | NOEL | 500 ppm (30.7 mg/kg/day) | [4] |

| Preliminary Reproductive Toxicity (Repeated Dose Effect) | Rat (Male) | Oral | NOEL | 100 mg/kg/day | [4] |

Table 2: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Reverse Gene Mutation Assay | S. typhimurium & E. coli | With & Without | Negative | [4] |

| In Vitro Chromosomal Aberration Test | Cultured Chinese Hamster Lung (CHL/IU) cells | With | Positive | [4] |

| In Vitro Chromosomal Aberration Test | Cultured Chinese Hamster Lung (CHL/IU) cells | Without | Negative | [4] |

| In Vivo Micronucleus Test | Mouse | - | Positive | [4] |

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Dosing | Endpoint | NOEL | Reference |

| Preliminary Reproductive Toxicity Test | Rat | 0, 30, 100, 300 mg/kg/day | Reproductive Toxicity | 300 mg/kg/day | [4] |

| Effects on Gonadal Cells | Mouse | 100 mg/kg (intramuscular) | Ovarian Weight | Decreased | [5] |

| Oocyte Maturation | Mouse (in vitro) | 100 nM | Meiotic Resumption | Suppressed | [5] |

Experimental Protocols

This section provides detailed methodologies for the key toxicological experiments cited in this guide, based on OECD guidelines and available study information for this compound.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Test System: Chinese Hamster Ovary (CHO) cells are commonly used.[6] Cells are selected for their stable karyotype and low spontaneous aberration frequency.[7]

-

Culture Conditions: Cells are cultured in a suitable medium, such as Ham's F12, supplemented with fetal bovine serum and antibiotics.[4] Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Test Concentrations: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range.[4] At least three analyzable concentrations of this compound, along with negative and positive controls, are used.[7] For substances like 3M4NP, a top concentration of 5 mg/mL may be tested.[4]

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of Aroclor 1254-induced rats.[6]

-

Treatment and Harvest:

-

Short-term treatment: Cells are exposed to 3M4NP for 3-4 hours, both with and without S9 mix.[6]

-

Extended-term treatment: Cells are exposed for a continuous period of approximately 1.5 normal cell cycles without S9 mix.[7]

-

A metaphase-arresting substance (e.g., Colcemid) is added to the cultures for the final 2 hours of incubation.[9]

-

-

Chromosome Preparation and Analysis:

-

Cells are harvested, treated with a hypotonic solution (e.g., 0.075 M KCl), and fixed in a methanol:acetic acid solution.[4]

-

Fixed cells are dropped onto clean glass slides and air-dried.

-

Slides are stained with Giemsa solution.[4]

-

At least 200 metaphases per concentration are scored for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) under a microscope.[9]

-

-

Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to the solvent control. Statistical analysis (e.g., Chi-square test) is used to determine a significant, dose-dependent increase in chromosomal aberrations.[4]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Test System: Young adult mice (e.g., ICR or CD-1 strain) of both sexes are used.[10] At least 5 male and 5 female animals are assigned to each treatment and control group.[11]

-

Dose Administration:

-

This compound is administered, typically via oral gavage or intraperitoneal injection.[11]

-

At least three dose levels, plus a negative (vehicle) and a positive control (e.g., cyclophosphamide), are used.[10]

-

The highest dose should induce some signs of toxicity without causing mortality.[11] A limit dose of 2000 mg/kg may be used for single administration.[11]

-

-

Experimental Procedure:

-

Animals are treated with 3M4NP. A single or double-dosing regimen over 24 hours is common.[11]

-

Bone marrow is sampled 24 and 48 hours after the final treatment.[10]

-

The femur is dissected, and the bone marrow is flushed out using fetal bovine serum.

-

The cell suspension is centrifuged, and the pellet is used to prepare smears on glass slides.

-

-

Slide Preparation and Analysis:

-

The smears are air-dried and stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., May-Grünwald Giemsa).

-

At least 2000 PCEs per animal are scored for the presence of micronuclei.[10]

-

The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

-

Data Evaluation: The frequency of micronucleated PCEs is calculated for each animal. Statistical analysis is performed to determine a significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Reproduction/Developmental Toxicity Screening Test (OECD 421)

-

Test System: Wistar rats are a commonly used strain.[2] At least 10 animals of each sex per group are recommended.[2]

-

Dose Administration:

-

This compound is administered orally to several groups at graduated doses (e.g., 0, 30, 100, and 300 mg/kg/day).[4]

-

Dosing for males begins at least 2 weeks prior to mating and continues until sacrifice.[1]

-

Females are dosed for 2 weeks prior to mating, during mating, gestation, and lactation until day 3 post-partum.[1]

-

-

Mating and Observation:

-

After the pre-mating dosing period, one male and one female are paired for mating.

-

Evidence of mating is checked daily (e.g., vaginal plug, sperm in vaginal lavage).

-

Pregnant females are housed individually.

-

Clinical observations, body weight, and food consumption are recorded regularly for all parental animals.

-

The duration of gestation, parturition, and maternal behavior are monitored.

-

Offspring are examined for viability, clinical signs, and body weight at birth and on day 4 post-partum.[4]

-

-

Pathology:

-

All parental animals are subjected to a gross necropsy.

-

Reproductive organs are weighed and preserved for histopathological examination.

-

Offspring are examined for any gross external abnormalities.

-

-

Data Evaluation: The study evaluates effects on male and female fertility, maternal toxicity, and developmental toxicity in the offspring. Endpoints include fertility indices, gestation length, litter size, pup viability, and pup body weight. A No-Observed-Adverse-Effect Level (NOAEL) is determined for parental, reproductive, and developmental toxicity.

Toxicological Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, available evidence points towards the induction of apoptosis and interference with cell cycle regulation.

Effects on Cell Cycle Regulation

Studies in mouse ovarian cells have shown that exposure to 3M4NP can alter the expression of key cell cycle regulatory proteins. Specifically, treatment with 3M4NP led to an increase in the protein expression of p21 and p27, and a decrease in the expression of Cyclin D2.[5] p21 and p27 are cyclin-dependent kinase inhibitors (CKIs) that can arrest the cell cycle, while Cyclin D2 is crucial for the G1/S phase transition. The modulation of these proteins suggests that 3M4NP can disrupt normal cell cycle progression, potentially leading to cell growth inhibition.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. 4-NITRO-M-CRESOL [chembk.com]

- 4. genedirex.com [genedirex.com]

- 5. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 6. criver.com [criver.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. itia.info [itia.info]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

Microbial Degradation of 3-Methyl-4-nitrophenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-4-nitrophenol (3M4NP) is a toxic and persistent environmental pollutant, primarily arising as a major breakdown product of the organophosphorus insecticide fenitrothion.[1][2] Due to its hazardous nature, understanding its microbial degradation is crucial for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial degradation of 3M4NP, focusing on the core biochemical pathways, key microorganisms, influential environmental factors, and detailed experimental protocols for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the environmental fate of xenobiotics and the enzymatic systems involved in their transformation.

Introduction to this compound and its Environmental Significance